2-(3-Cyano-2-methoxyphenyl)acetic acid
Overview
Description
“2-(3-Cyano-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9NO3/c1-14-10-7(5-9(12)13)3-2-4-8(10)6-11/h2-4H,5H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Derivatives : A series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized and showed significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Research includes the synthesis of new compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, which demonstrates the potential for developing new chemicals (Lichitsky, Komogortsev, & Melekhina, 2022).
- Study of Molecular Structure : Research on compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid helps in understanding molecular structures and their properties (Guzei, Gunderson, & Hill, 2010).
Application in Organic Synthesis
- Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was used for the synthesis of ureas from carboxylic acids, showcasing the versatility of related compounds in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Environmental and Health Monitoring
- Biomonitoring : The study of compounds like 2-(2-alkoxyethoxy)ethanols and their metabolites, such as 2-(2-alkoxyethoxy)acetic acids, for biomonitoring of exposure in occupational settings, highlights the importance of related chemical compounds in health and environmental safety (Laitinen & Pulkkinen, 2005).
Pharmaceutical Research
- Antioxidation Activities : Studies on compounds like (3-Hydroxy-4-methoxy phenyl) acetic acid for their antioxidation activities indicate the potential pharmaceutical applications of related compounds (Ren, 2004).
Corrosion Inhibition
- Inhibition of Copper Corrosion : Research on acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors in nitric acid solutions of copper, showcases the industrial application of related chemical compounds (Abu-Rayyan et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of cyanoacetic acid and methoxyphenylacetic acid, both of which have been studied for their interactions with various biological targets . .
Mode of Action
As a derivative of cyanoacetic acid and methoxyphenylacetic acid, it may share some of their properties. For instance, cyanoacetic acid derivatives have been used in the synthesis of heterocyclic compounds . Methoxyphenylacetic acid has been studied for its cytotoxic potential . .
Properties
IUPAC Name |
2-(3-cyano-2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10-7(5-9(12)13)3-2-4-8(10)6-11/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPHAWWIJIUYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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